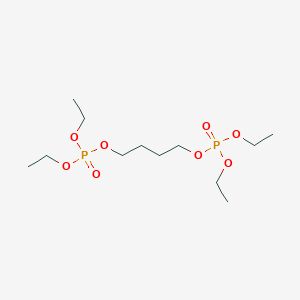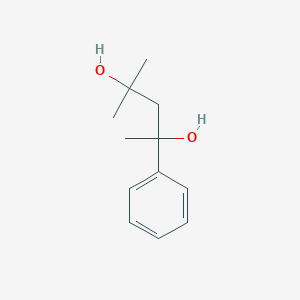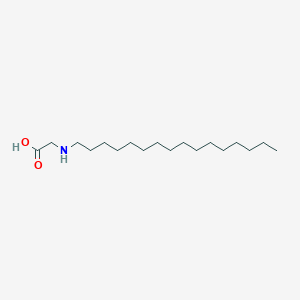
N-hexadecylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecylglycine is a chemical compound with the molecular formula C18H37NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a hexadecyl (C16H33) group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hexadecylglycine can be synthesized through the reaction of hexadecylamine with glycine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used in substitution reactions.
Major Products
Oxidation: Produces hexadecanoic acid and other carboxylic acids.
Reduction: Produces hexadecylamine.
Substitution: Produces various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-hexadecylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and other cleaning agents.
Wirkmechanismus
The mechanism of action of N-hexadecylglycine involves its ability to interact with lipid membranes due to its amphiphilic nature. The hexadecyl group interacts with the hydrophobic tails of lipid molecules, while the glycine moiety interacts with the hydrophilic head groups. This interaction can alter the properties of lipid membranes, affecting processes such as membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tetradecylglycine: Similar structure but with a shorter alkyl chain (C14H29).
N-octadecylglycine: Similar structure but with a longer alkyl chain (C18H37).
N-dodecylglycine: Similar structure but with an even shorter alkyl chain (C12H25).
Uniqueness
N-hexadecylglycine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant and in applications requiring membrane interaction.
Eigenschaften
CAS-Nummer |
18749-74-1 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-(hexadecylamino)acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(20)21/h19H,2-17H2,1H3,(H,20,21) |
InChI-Schlüssel |
OCFPTDAAFAXKRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


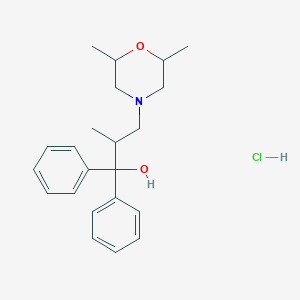
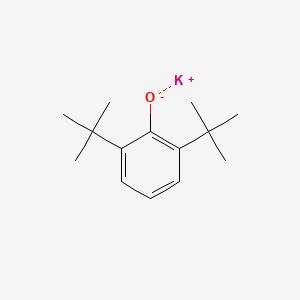
![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)

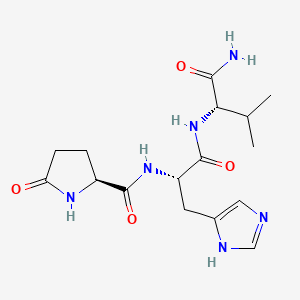
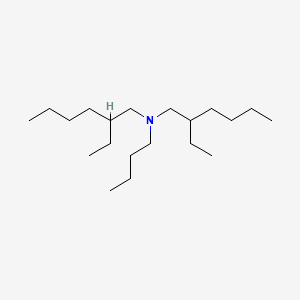
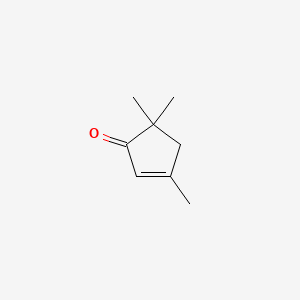
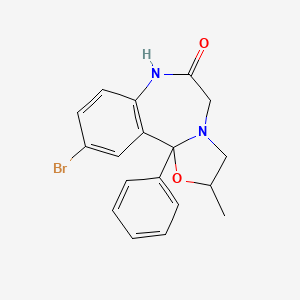
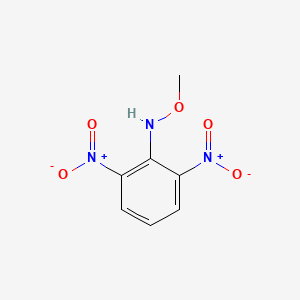
![N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide](/img/structure/B14702948.png)

